8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane

Description

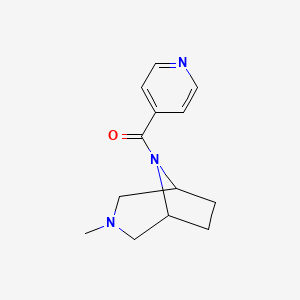

8-Isonicotinoyl-3-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic heterocyclic compound featuring a rigid 3,8-diazabicyclo[3.2.1]octane scaffold substituted with a methyl group at position 3 and an isonicotinoyl moiety at position 6. The isonicotinoyl group introduces a pyridine ring, which may enhance receptor-binding interactions through hydrogen bonding or π-π stacking.

Properties

CAS No. |

63990-65-8 |

|---|---|

Molecular Formula |

C13H17N3O |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C13H17N3O/c1-15-8-11-2-3-12(9-15)16(11)13(17)10-4-6-14-7-5-10/h4-7,11-12H,2-3,8-9H2,1H3 |

InChI Key |

UUTBHLBAOBZVBU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2CCC(C1)N2C(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biology, this compound is studied for its potential biological activities. It is part of the tropane alkaloid family, which is known for its wide array of interesting biological activities .

Medicine: In medicine, compounds with similar structures are investigated for their potential therapeutic effects.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues with Opioid Receptor Affinity

8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (Compound 1b)

- Substituents : 3-propionyl, 8-p-nitrocinnamyl.

- Activity : Selective µ-opioid receptor agonist.

- Key Findings :

- X-ray crystallography revealed that the orientation of the cinnamyl chain significantly impacts µ-receptor binding. Isomer 1b (3-propionyl, 8-cinnamyl) showed higher affinity than its positional isomer (8-propionyl, 3-cinnamyl) due to optimal spatial alignment with the receptor’s active site .

- Quantum mechanical calculations highlighted similarities in electronic structure to morphine, but greater conformational flexibility in the diazabicyclo scaffold .

3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane

- Substituents : 3-methyl, 8-propinyl.

- Activity : High analgesic activity.

- Key Findings :

Anticancer Derivatives

N3/8-Disubstituted-3,8-diazabicyclo[3.2.1]octanes (e.g., Compound 2a)

- Substituents : Bis[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl groups at N3 and N7.

- Activity : Antiproliferative against leukemia (CCRF-CEM) and solid tumors (MCF-7).

- Key Findings: Compound 2a exhibited IC₅₀ values in the low micromolar range (1–5 µM), with mechanism-of-action studies suggesting tubulin polymerization inhibition . The dual substitution pattern enhances hydrophobic interactions with cancer cell targets, unlike mono-substituted analogs.

Bivalent Ligands and Pharmacological Inactivity

Bivalent Ligands Derived from 3-Cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane

- Substituents : Dimeric derivatives linked via alkyl chains.

- Activity: No significant opioid receptor affinity or analgesic activity.

- Key Findings :

8-Methyl-8-azabicyclo[3.2.1]octane Derivatives

- Example: (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol.

- Activity : Intermediate in antiviral drug synthesis (e.g., Maraviroc analogs).

- Safety : Classified as a skin/eye irritant (H315, H319) .

Biological Activity

8-Isonicotinoyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C13H17N3O

- Molecular Weight : 233.29 g/mol

- CAS Number : 63990-65-8

The compound features a bicyclic structure that is characteristic of tropane alkaloids, which are known for their diverse pharmacological properties.

This compound interacts with various biological targets, primarily influencing receptor activity and cellular signaling pathways:

- Receptor Interactions : The compound has been shown to interact with opioid receptors (mu and delta), impacting pain perception and mood regulation.

- Cell Signaling : It modulates several intracellular signaling cascades, which can affect gene expression and cellular metabolism .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Compounds structurally related to 8-Isonicotinoyl have demonstrated significant growth inhibition against various cancer cell lines, including leukemia and solid tumors. For instance, one study reported IC50 values in the low micromolar range for certain analogs .

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 2a | MCF-7 (Breast) | <10 | Potent growth inhibition |

| 2b | K562 (Leukemia) | <5 | High growth inhibitory effect |

| 2f | A549 (Lung) | <15 | Moderate activity |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Nematicidal Activity : It has been reported to exhibit nematicidal effects against Meloidogyne incognita, a significant pest affecting crops.

Case Study 1: Anticancer Evaluation

A series of N(3/8)-disubstituted analogs of 3,8-diazabicyclo[3.2.1]octane were synthesized and evaluated for their antiproliferative properties against leukemia cell lines. The most potent compound demonstrated significant inhibition of cell proliferation, suggesting a viable lead for further development in cancer therapy .

Case Study 2: Receptor Binding Studies

Research investigating the binding affinity of 8-Isonicotinoyl derivatives to opioid receptors indicated that these compounds can modulate receptor activity effectively, which may contribute to their analgesic properties .

Q & A

Basic Research Questions

Q. How can synthetic routes for 8-Isonicotinoyl-3-methyl-3,8-diazabicyclo[3.2.1]octane be optimized to improve yield and purity?

- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example, solvent selection (e.g., dimethyl sulfoxide or acetonitrile for polar intermediates) and temperature gradients (e.g., maintaining 0–5°C during sensitive coupling steps) are critical . Purification via column chromatography with silica gel (60–120 mesh) and recrystallization in ethanol/water mixtures can enhance purity. Monitoring intermediates with thin-layer chromatography (TLC) and NMR ensures reaction progression .

Q. What analytical techniques are most effective for structural characterization of 8-azabicyclo[3.2.1]octane derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential. For stereochemical analysis, X-ray crystallography or chiral HPLC (e.g., using Chiralpak® IA columns) can resolve enantiomers . Infrared (IR) spectroscopy identifies functional groups like the isonicotinoyl moiety (C=O stretch ~1680 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Antibacterial activity can be assessed using microdilution assays (e.g., MIC testing against Staphylococcus aureus or Klebsiella pneumoniae), with comparisons to reference compounds like benzothiazole derivatives . Cytotoxicity in mammalian cells (e.g., HEK293) via MTT assays ensures selectivity .

Advanced Research Questions

Q. How do substituent modifications at the 3-position influence the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane derivatives?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., methyl, phenyl, or triazolyl groups) and evaluating binding affinity via radioligand assays. For example, replacing the 3-methyl group with a phenyl ring (as in Troparil) enhances dopamine transporter inhibition . Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins like monoamine transporters .

Q. What strategies resolve contradictory data in enantiomer-dependent biological activity?

- Methodological Answer : Chiral separation using supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases achieves baseline resolution of enantiomers. Testing isolated enantiomers in parallel assays (e.g., receptor binding or enzymatic inhibition) clarifies stereospecific effects. For example, (1R,5S)-configured analogs may show 10–100x higher potency than their counterparts .

Q. How can stability challenges during long-term storage be addressed?

- Methodological Answer : Lyophilization in amber vials under argon prevents degradation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. Adding antioxidants (e.g., 0.1% BHT) or stabilizing excipients (trehalose) improves shelf life .

Q. What computational methods predict metabolic pathways and toxicity risks?

- Methodological Answer : In silico tools like SwissADME or MetaCore predict phase I/II metabolism (e.g., CYP450-mediated oxidation). Molecular dynamics simulations (AMBER or GROMACS) assess interactions with hepatic enzymes. Toxicity risks (e.g., mutagenicity) are evaluated using Derek Nexus or ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.